

# Spectroscopic Profile of Hosenkoside G: A Technical Guide

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## Compound of Interest

Compound Name: *Hosenkoside G*

Cat. No.: *B8235242*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Hosenkoside G**, a baccharane glycoside isolated from the seeds of *Impatiens balsamina*. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in drug discovery and development.

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The mass spectrometry data for **Hosenkoside G** confirms its molecular formula and provides insights into its structural components through fragmentation analysis.

Table 1: Mass Spectrometry Data for **Hosenkoside G**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Ion Type	Molecular Formula
Positive Ion FAB-MS	971	$[M+Na]^+$	$C_{47}H_{80}O_{19}Na$

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the chemical environment of each proton and carbon atom in **Hosenkoside G**, enabling the complete assignment of its complex structure.

## $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum of **Hosenkoside G** reveals the presence of 47 carbon atoms, categorized into methyl, methylene, methine, and quaternary carbons, including those of the aglycone and the sugar moieties.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Hosenkoside G** (125 MHz,  $\text{C}_5\text{D}_5\text{N}$ )

Position	Chemical Shift ( $\delta$ c)	Position	Chemical Shift ( $\delta$ c)
Aglycone	Glc (inner)		
1	48.6	1'	106.0
2	70.1	2'	75.5
3	81.1	3'	78.4
4	41.1	4'	71.8
5	57.1	5'	78.1
6	19.3	6'	63.0
7	36.1	Glc (outer)	
8	41.1	1''	105.4
9	51.1	2''	75.2
10	38.0	3''	78.4
11	24.5	4''	71.7
12	125.7	5''	78.2
13	136.2	6''	62.8
14	48.0	Xyl	
15	30.1	1'''	107.0
16	29.1	2'''	75.2
17	52.1	3'''	78.1
18	17.0	4'''	71.1
19	17.5	5'''	67.2
20	37.1		
21	27.5		
22	75.5		

23	24.1
24	125.1
25	132.5
26	69.5
27	17.0
28	69.2
29	30.1
30	20.0

## <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants.

Table 3: <sup>1</sup>H NMR Spectroscopic Data for **Hosenkoside G** (500 MHz, C<sub>5</sub>D<sub>5</sub>N)

Proton	Chemical Shift ( $\delta$ H)	Multiplicity	J (Hz)
Aglycone			
H-3	3.45	dd	11.5, 4.5
H-12	5.40	t	7.0
H-24	5.18	t	7.0
Me-18	0.90	s	
Me-19	0.85	s	
Me-21	1.05	s	
Me-27	1.28	s	
Me-29	0.95	s	
Me-30	1.15	s	
Glc (inner)			
H-1'	4.85	d	7.5
Glc (outer)			
H-1''	4.90	d	7.5
Xyl			
H-1'''	4.98	d	7.5

## Experimental Protocols

The spectroscopic data presented above were obtained using standard, high-resolution analytical techniques. The following provides a general outline of the methodologies typically employed for the analysis of such compounds.

### Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer, such as a double-focusing magnetic sector or a time-of-flight (TOF) analyzer, is used.

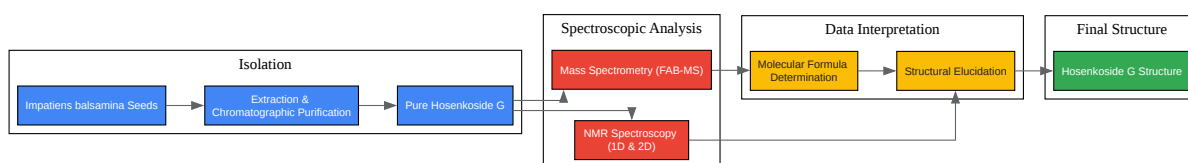
- **Ionization Method:** Fast Atom Bombardment (FAB) is a soft ionization technique suitable for large, non-volatile molecules like glycosides. A high-energy beam of neutral atoms (e.g., Xenon) is used to bombard the sample, which is mixed in a liquid matrix (e.g., glycerol or m-nitrobenzyl alcohol).
- **Data Acquisition:** The mass spectrometer is operated in the positive ion detection mode to observe protonated molecules ( $[M+H]^+$ ) or adducts with alkali metals like sodium ( $[M+Na]^+$ ).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 500 MHz or higher) is required to achieve the necessary resolution for complex molecules like **Hosenkoside G**.
- **Sample Preparation:** The purified compound is dissolved in a deuterated solvent, in this case, pyridine- $d_5$  ( $C_5D_5N$ ). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Data Acquisition:**
  - $^{13}C$  NMR: A standard proton-decoupled  $^{13}C$  NMR experiment is performed to obtain a spectrum where each unique carbon atom appears as a single line.
  - $^1H$  NMR: A standard one-dimensional  $^1H$  NMR spectrum is acquired to determine chemical shifts, multiplicities, and coupling constants.
  - 2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments is employed, including:
    - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
    - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.
    - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments.

# Workflow for Spectroscopic Analysis of Hosenkoside G

The logical flow from isolation to structural elucidation of **Hosenkoside G** using spectroscopic methods is depicted in the following diagram.



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Caption: Workflow for the isolation and structural elucidation of **Hosenkoside G**.

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